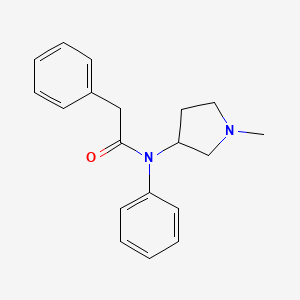
N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is a chemical compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a pyrrolidine ring and a phenylacetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide typically involves the reaction of 1-methyl-3-pyrrolidinol with 2-phenylacetanilide under specific conditions. The process may include steps such as:
Ring Closure Reaction: This involves the cyclization of the starting materials to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-pyrrolidinol
- N-Methyl(1-methyl-3-pyrrolidinyl)methanamine
- 3-Pyridinemethanamine, N-(1-methyl-3-pyrrolidinyl)-
Uniqueness
N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is unique due to its specific combination of a pyrrolidine ring and a phenylacetanilide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
23150-72-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(1-methylpyrrolidin-3-yl)-N,2-diphenylacetamide |
InChI |
InChI=1S/C19H22N2O/c1-20-13-12-18(15-20)21(17-10-6-3-7-11-17)19(22)14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3 |
InChI Key |
YZMFZLXHHWHFMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


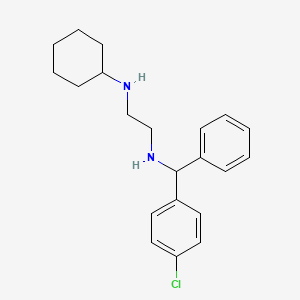
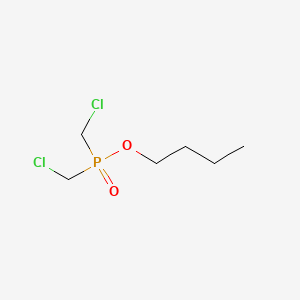
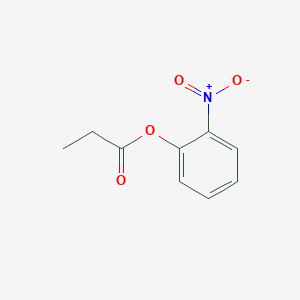
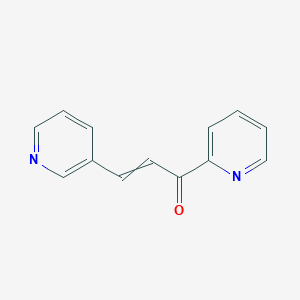


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
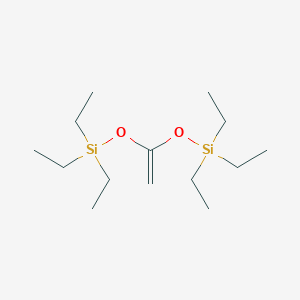
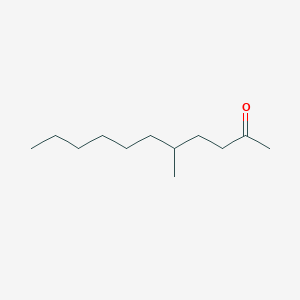
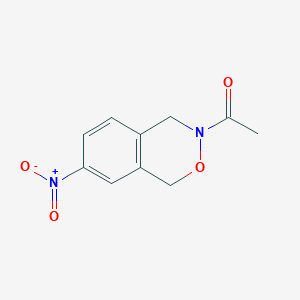
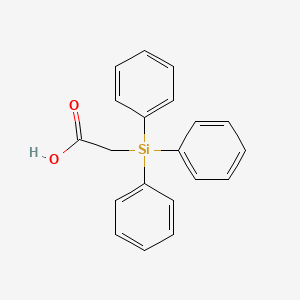
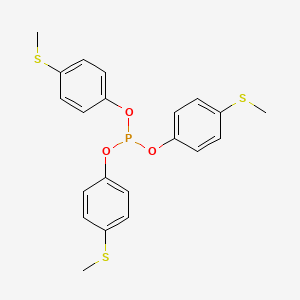
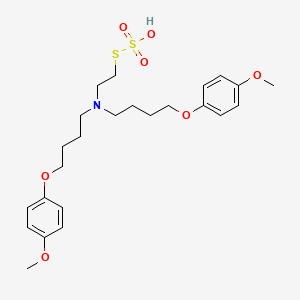
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
